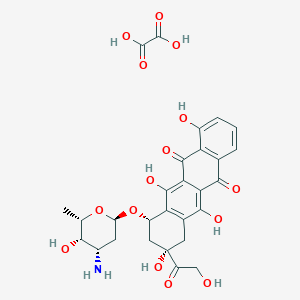
Isoproterenol Norsalsolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoproterenol Norsalsolinol is a synthetic compound that combines the properties of isoproterenol, a non-selective beta-adrenergic agonist, and norsalsolinol, a derivative of salsolinol. Isoproterenol is known for its ability to stimulate beta-adrenergic receptors, leading to increased heart rate and bronchodilation, while norsalsolinol has been studied for its potential neuroprotective effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoproterenol Norsalsolinol involves multiple steps, starting with the preparation of isoproterenol. Isoproterenol is synthesized from catechol through a series of reactions, including alkylation with isopropylamine. Norsalsolinol is synthesized from dopamine through a Pictet-Spengler reaction with acetaldehyde. The final step involves the coupling of isoproterenol and norsalsolinol under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Isoproterenol Norsalsolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
Isoproterenol Norsalsolinol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Isoproterenol Norsalsolinol exerts its effects by stimulating beta-adrenergic receptors, leading to increased cyclic AMP (cAMP) levels. This activation results in the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate and contractility, and vasodilation of peripheral vasculature. The compound also interacts with molecular targets involved in neuroprotection, such as reducing intracellular zinc levels and enhancing metallothionein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Norsalsolinol: A derivative of salsolinol studied for its neuroprotective effects.
Epinephrine: A beta-adrenergic agonist with similar cardiovascular effects but with additional alpha-adrenergic activity.
Uniqueness
Isoproterenol Norsalsolinol is unique due to its combined properties of beta-adrenergic stimulation and potential neuroprotection. This dual action makes it a valuable compound for research in both cardiovascular and neurological fields.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-propan-2-yl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C12H17NO3/c1-7(2)13-5-8-3-10(14)11(15)4-9(8)12(16)6-13/h3-4,7,12,14-16H,5-6H2,1-2H3 |
Clave InChI |
INRCCYSSAUVXBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(C2=CC(=C(C=C2C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)



![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)




![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)
![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)


